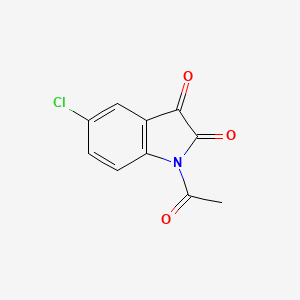

1-acetyl-5-chloro-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-chloroindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWWFPOUCJCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Acetyl 5 Chloro 1h Indole 2,3 Dione

Established Synthetic Routes to 5-Chloroindoline-2,3-dione

The creation of the 5-chloroindoline-2,3-dione scaffold is a critical precursor step. Various synthetic strategies have been developed to achieve this, with the modified Sandmeyer methodology being a prominent and well-documented approach.

Modified Sandmeyer Methodology and Precursors (e.g., 4-chloroisonitrosoacetanilide)

The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of isatins. This modified approach typically involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.com In the case of 5-chloroindoline-2,3-dione, the starting material is 4-chloroaniline.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | 4-chloroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Saturated aq. Na2SO4, conc. HCl | 4-chloroisonitrosoacetanilide | 80 | banglajol.info |

| 2 | 4-chloroisonitrosoacetanilide | Concentrated H2SO4, controlled temperature | 5-chloroindoline-2,3-dione | 70 | banglajol.info |

Alternative Cyclization and Ring-Closure Approaches

While the modified Sandmeyer synthesis is a common route, other cyclization and ring-closure strategies have been explored for the synthesis of indole-2,3-diones and their derivatives. These alternative methods often aim to improve yields, reduce the use of harsh reagents, or provide access to a wider range of substituted indoles. For instance, the Gassman synthesis provides a general method for isatin (B1672199) formation, although its applicability can be limited by the electronic nature of the substituents on the starting aniline. Other approaches involve the cyclization of α-anilino acetals via acid-catalyzed intramolecular electrophilic aromatic substitution. luc.edu While not always directly applied to 5-chloroindoline-2,3-dione, these methodologies represent a broader synthetic toolbox that could be adapted for its preparation.

N-Acetylation Strategies for 1-Acetyl-5-chloro-1H-indole-2,3-dione Formation

The final step in the synthesis of this compound is the acetylation of the nitrogen atom at the 1-position of the 5-chloroindoline-2,3-dione ring. This reaction introduces the acetyl group, which can significantly modify the compound's chemical and biological properties.

Reaction Conditions and Yield Optimization

The N-acetylation of 5-chloroindoline-2,3-dione is typically achieved by reacting it with an acetylating agent. A common and effective method involves the use of acetic anhydride. The reaction is often carried out by refluxing 5-chloroindoline-2,3-dione with freshly distilled acetic anhydride. banglajol.infobdpsjournal.org This process leads to the formation of this compound. While specific yield data for this particular acetylation is not always detailed, related reactions on similar isatin structures suggest that high yields can be achieved under these conditions. Optimization of the reaction may involve adjusting the reaction time, temperature, and the ratio of reactants to maximize the yield and purity of the final product.

| Reactant | Acetylating Agent | Conditions | Product | Reference |

| 5-chloroindoline-2,3-dione | Acetic anhydride | Reflux | This compound | mdpi.com |

Comparative Analysis of Acetylation Techniques

Various methods are available for the N-acetylation of amides and related compounds, and these can be broadly applied to the synthesis of this compound. The choice of acetylation technique can influence the reaction's efficiency, cost, and environmental impact.

Acetic Anhydride: As mentioned, this is a widely used and effective reagent for acetylation. It is highly reactive, and the reaction often proceeds to completion with good yields.

Acetyl Chloride: This is another highly reactive acetylating agent. However, it is more corrosive and moisture-sensitive than acetic anhydride, and the reaction produces hydrogen chloride as a byproduct, which may require neutralization.

Ketene: This reagent can also be used for acetylation, but it is a toxic gas and requires specialized handling, making it less common in standard laboratory settings.

Catalytic Acetylation: Methods using catalysts, such as metal hydrates, can offer chemo-selective acetylation. For isatins, these methods can sometimes lead to alkylation at the C-3 position in addition to or instead of N-acetylation, depending on the specific conditions. jchr.org

A comparative analysis would consider factors such as reagent availability and cost, reaction conditions (temperature, solvent), reaction time, yield, and the nature of byproducts. For the synthesis of this compound, the use of acetic anhydride appears to be a practical and efficient choice. mdpi.com

Green Chemistry Approaches in Indole-2,3-dione Synthesis Relevant to Chlorinated Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing chlorinated indole-2,3-diones, several green chemistry approaches could be considered to make the process more environmentally benign.

One area of focus is the use of greener solvents and catalysts. For instance, the development of one-pot multicomponent reactions in eco-friendly solvents like ethanol can significantly reduce waste and improve reaction efficiency. nih.gov The use of heterogeneous catalysts, such as Pd/C, for reactions like hydrocarboxylation of indoles, offers the advantage of easy separation and reusability, minimizing catalyst waste. acs.org

Another green approach involves the use of milder and more selective reagents. For example, the use of Selectfluor for the fluorination of indoles provides a more direct and efficient route to fluorooxindoles, potentially avoiding harsher traditional fluorinating agents. organic-chemistry.org While this example is for fluorination, the principle of using more selective and less hazardous reagents is directly applicable to the synthesis of chlorinated analogues.

Furthermore, minimizing the number of synthetic steps through the development of one-pot syntheses is a key green chemistry principle. For the synthesis of this compound, a one-pot method that combines the cyclization and acetylation steps, if feasible, would represent a significant green improvement over the current multi-step process. Research into solid-phase synthesis or flow chemistry could also offer greener alternatives by reducing solvent usage and improving reaction control.

While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, the broader trends in green organic synthesis provide a clear roadmap for future improvements in the preparation of this and related compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of isatin chemistry, microwave irradiation has been effectively utilized for N-alkylation and N-acylation reactions. nih.govnih.govacgpubs.org

The synthesis of N-substituted isatins, including N-acetyl derivatives, can be significantly expedited using microwave heating. For the N-acetylation of 5-chloroisatin (B99725) to yield this compound, a mixture of 5-chloroisatin and a suitable acetylating agent, such as acetic anhydride, can be subjected to microwave irradiation. nih.govacgpubs.org The reaction conditions, including microwave power, temperature, and reaction time, are critical parameters that need to be optimized to maximize the yield and purity of the product. nih.gov

A typical procedure would involve the reaction of 5-chloroisatin with acetic anhydride in the presence of a catalyst, such as iodine, under solvent-free conditions and microwave irradiation. nih.govnih.gov The optimization of parameters like irradiation power (ranging from 300 W to 800 W), reaction temperature (from 80 °C to 130 °C), and reaction time (from 5 to 40 minutes) is crucial for achieving high yields and degrees of substitution. nih.govnih.gov

Table 1: Representative Conditions for Microwave-Assisted Acetylation

| Parameter | Range | Optimal Condition (Example) |

| Microwave Power | 300 - 800 W | 400 W |

| Temperature | 80 - 130 °C | 130 °C |

| Time | 5 - 40 min | 30 min |

| Catalyst | Iodine | 1-15 mol% |

This table presents optimized parameters for a microwave-assisted acetylation of a cellulose substrate, which can be adapted for the N-acetylation of 5-chloroisatin. nih.gov

Catalyst-Free and Solvent-Free Reaction Methodologies

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free reaction conditions are highly desirable. These approaches minimize the use of hazardous substances and reduce waste generation, aligning with the principles of green chemistry. orientjchem.org

The N-acylation of amines and related compounds can often be achieved under catalyst-free conditions, particularly with highly reactive acylating agents like acetic anhydride. orientjchem.org For the synthesis of this compound, a straightforward approach involves heating a mixture of 5-chloroisatin and acetic anhydride. The reaction can proceed without a catalyst, relying on the inherent reactivity of the starting materials. orientjchem.org

Solvent-free, or neat, reaction conditions further enhance the green credentials of a synthetic protocol. orientjchem.org The acetylation of 5-chloroisatin can be performed by directly mixing the solid reactant with liquid acetic anhydride and heating the mixture, thereby eliminating the need for a solvent. This not only simplifies the reaction setup and workup but also reduces the environmental impact. orientjchem.org Research has shown that N-acylation of various amines with acetic anhydride can proceed efficiently to completion in short reaction times (5-15 minutes) at room temperature without any solvent. orientjchem.org

Use of Green Solvents (e.g., water, ionic liquids)

The replacement of volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainable chemistry. Water and ionic liquids are prominent examples of green solvents that offer unique advantages in organic synthesis.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many chemical reactions. nih.gov Catalyst-free N-acylation reactions have been successfully carried out in water. orientjchem.org The synthesis of this compound could potentially be achieved by reacting 5-chloroisatin with acetic anhydride in an aqueous medium. orientjchem.org While the solubility of the reactants in water might be a concern, the hydrophobic effect can sometimes accelerate reaction rates. nih.gov

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and tunable solvent properties. researchgate.net ILs, such as those based on 1-butyl-3-methylimidazolium ([BMIM]), have been employed as both solvents and catalysts in various organic transformations, including the synthesis of isatin derivatives. researchgate.net For the N-acetylation of 5-chloroisatin, an appropriate ionic liquid could serve as a recyclable reaction medium, potentially enhancing the reaction rate and selectivity. researchgate.netnih.gov For instance, the acetylation of polysaccharides has been demonstrated to be highly efficient in the ionic liquid 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]). nih.gov Lewis acidic ionic liquids have also been shown to be effective catalysts and solvents for Friedel-Crafts acylation reactions. researchgate.net

Table 2: Comparison of Green Solvents for N-Acetylation

| Solvent | Key Advantages | Potential Challenges |

| Water | Non-toxic, abundant, inexpensive | Low solubility of organic reactants |

| Ionic Liquids | Recyclable, tunable properties, low volatility | Higher cost, potential toxicity of some ILs |

Advanced Synthetic Strategies for Isatin Core Modification Applicable to Halogenated Derivatives

Beyond the fundamental synthesis of this compound, advanced synthetic strategies can be employed to further modify the isatin core of halogenated derivatives, leading to a diverse range of complex molecules.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. uevora.ptchemrevlett.comuevora.pt Isatins are excellent substrates for MCRs, and the presence of a halogen substituent, such as the chloro group in 5-chloroisatin, can influence the regioselectivity of these reactions. uevora.pt For instance, in 1,3-dipolar cycloaddition reactions involving isatin derivatives, the use of halogen substituents on the phenyl ring of isatin has been shown to be beneficial for increasing regioselectivity. uevora.pt This allows for the stereocontrolled synthesis of complex spirooxindole derivatives. uevora.pt

C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the conversion of ubiquitous C-H bonds into new functional groups, streamlining synthetic routes. beilstein-journals.org While specific examples of C-H functionalization on this compound are not extensively reported, the principles of this strategy are applicable. The aromatic C-H bonds on the benzene (B151609) ring of the isatin core could be targeted for functionalization, such as arylation or alkylation, using transition metal catalysis. The chloro substituent at the 5-position would likely influence the regioselectivity of such transformations. This approach offers a direct method to introduce further complexity and diversity into the halogenated isatin scaffold.

Derivatization and Structure Activity Relationship Sar Research Focused on 1 Acetyl 5 Chloro 1h Indole 2,3 Dione Scaffolds

Design Principles for New Derivative Synthesis

The design of new molecules based on the 1-acetyl-5-chloro-1H-indole-2,3-dione scaffold is guided by established principles in medicinal chemistry, primarily focusing on the strategic introduction of pharmacophoric units and rational design based on specific biological targets.

A pharmacophore is a crucial concept in drug design, representing the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. A common strategy in the derivatization of the isatin (B1672199) scaffold involves the incorporation of various pharmacophoric moieties to modulate the compound's biological profile. benthamdirect.com

One prevalent approach is the creation of Schiff bases and Mannich bases. These reactions, often targeting the reactive C-3 carbonyl group of the isatin core, allow for the introduction of a wide array of aromatic and heterocyclic rings. nih.gov For instance, the synthesis of Schiff bases by reacting isatin derivatives with various amines has been a fruitful strategy for generating compounds with diverse biological activities. core.ac.uk

Another key strategy is the principle of molecular hybridization. This involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. benthamdirect.comnih.gov This approach aims to combine the beneficial properties of each constituent pharmacophore, potentially overcoming issues like drug resistance. nih.gov The isatin scaffold is frequently hybridized with other known bioactive heterocyclic systems, such as quinazolines, chalcones, and pyridines, to generate novel chemical entities. nih.gov

Researchers have successfully incorporated pharmacophores like the 2-aminothiazole moiety to create Schiff base derivatives with interesting biological profiles. uobaghdad.edu.iq The overarching goal of these strategies is to explore new chemical space and identify derivatives with improved potency and selectivity.

Rational drug design leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. For isatin-based compounds, this often involves computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. researchgate.net

Molecular docking simulations are used to predict the binding mode of a designed molecule within the active site of a target protein. This allows researchers to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For example, in the design of histone deacetylase (HDAC) inhibitors, docking studies have shown that the isatin moiety can act as a "capping group," interacting with amino acid residues at the surface of the enzyme's active site. nih.gov This knowledge helps in optimizing the structure of the derivative to improve its inhibitory activity. researchgate.net

3D-QSAR models provide further insights by correlating the physicochemical properties of a series of compounds with their biological activity. researchgate.netnih.gov These models can identify which structural features are most important for activity, guiding the synthesis of more potent analogues. For instance, QSAR studies on isatin derivatives have highlighted the importance of specific substitutions on the aromatic ring for enhancing their biological effects. researchgate.net This data-driven approach complements pharmacophore-based design by providing a more quantitative understanding of structure-activity relationships. researchgate.net

Impact of Substitution Patterns on the Indole (B1671886) Core

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the indole nucleus. The 5-position and the N-1 position are particularly important sites for modification.

The presence of a substituent at the C-5 position of the isatin ring is a critical determinant of biological activity. Halogen atoms, such as chlorine, bromine, and fluorine, are frequently introduced at this position and have been shown to significantly modulate the properties of the resulting compounds.

Structure-activity relationship (SAR) studies have consistently demonstrated that 5-halogenation can lead to a marked enhancement in various biological activities. nih.gov The introduction of electron-withdrawing groups, like halogens, at the C-5 position can increase the lipophilicity of the molecule, which may facilitate its transport across biological membranes. calstate.edu

For example, in a series of isatin-based histone deacetylase (HDAC) inhibitors, the 5-chloro-substituted derivative was found to be the most potent. nih.gov Similarly, studies on multi-substituted isatin derivatives have shown that the presence of a fluorine atom at the 6-position or a bromine atom at the 7-position, in addition to a 5-substituent, can increase cytotoxic effects on tumor cells. mdpi.com The introduction of a halogen at the 5-position has been shown to be a favorable modification for enhancing the inhibitory activity of isatin derivatives against various enzymes. nih.gov

The following table summarizes the effect of different halogen substitutions at the 5-position on the biological activity of isatin derivatives based on various research findings.

| 5-Substituent | Observed Effect on Activity | Reference Compound Context |

| Chlorine (Cl) | Potent HDAC inhibitory activity | Isatin-capped hydroxamic acids |

| Bromine (Br) | Increased inhibitory activity against leukemia cells (in combination with other substitutions) | Multi-substituted isatin derivatives |

| Fluorine (F) | Can enhance binding, metabolic stability, and selectivity | General isatin derivatives |

The nitrogen atom at the N-1 position of the isatin ring is another key site for derivatization. Modification at this position, often referred to as N-alkylation or N-acylation (as in the parent compound of this article), can significantly impact the physicochemical properties and biological activity of the molecule. nih.gov

The introduction of different substituents at the N-1 position can alter the molecule's polarity, solubility, and ability to form hydrogen bonds. These changes, in turn, affect how the molecule interacts with its biological target. For example, SAR studies have revealed that N-alkylation is an effective strategy for enhancing the antibacterial activity of isatin derivatives. nih.gov

In the context of monoamine oxidase (MAO) inhibition, benzyl substitution at the N-1 position of isatin has been shown to confer selectivity for the MAO-A isoform over MAO-B. nih.gov The nature of the group attached to the N-1 position can thus be used to tune the selectivity profile of the compound. Research on N-alkyl substituted isatins has also been conducted to develop QSAR models for anticancer activity, indicating the importance of this position in determining cytotoxicity. jocpr.com The substitution at the isatin nitrogen has been identified as one of the main determinants for certain biological activities. nih.gov

The table below illustrates the influence of N-1 substitutions on the activity of isatin derivatives from different studies.

| N-1 Substituent Type | Impact on Properties/Activity | Example Context |

| Acetyl Group | Serves as a key scaffold for further derivatization | Parent compound of the article |

| Alkyl Groups | Can enhance antibacterial activity | General SAR studies |

| Benzyl Group | Confers selectivity for MAO-A inhibition | Monoamine oxidase inhibitors |

Hybridization Strategies with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. nih.govpensoft.net This approach is extensively applied to the isatin scaffold, leading to the creation of novel hybrid molecules with potentially synergistic or multi-target activities. benthamdirect.com The versatility of the isatin core allows for its fusion or linkage with a wide variety of other heterocyclic systems. nih.gov

Common heterocyclic partners for hybridization with isatin include:

Quinazolines: Isatin-quinazoline hybrids have been synthesized and evaluated for their biological activities. The quinazoline scaffold itself is known for a broad range of pharmacological properties. nih.gov

Quinolines: The quinoline moiety is another privileged heterocyclic system found in many bioactive compounds. Isatin-quinoline hybrids have been explored for various therapeutic applications. nih.gov

Pyridines: As a fundamental heterocyclic structure present in many natural products and pharmaceuticals, pyridine is a common candidate for hybridization with isatin. nih.gov

Thiazoles: The combination of isatin with thiazole rings has led to the development of compounds with notable biological profiles. nih.gov

Coumarins: Isatin-coumarin hybrids have demonstrated promising multi-target activity in various biological assays. nih.gov

The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or may exhibit an improved pharmacological profile compared to the individual components. nih.gov For instance, the hybridization of isatin with gallic acid has been explored to create new candidates with combined antioxidant and cytotoxic properties. pensoft.net This approach offers a promising avenue for the development of novel therapeutic agents by leveraging the established biological activities of different heterocyclic systems in combination with the versatile isatin scaffold. nih.govdntb.gov.ua

Indole-Isatin Molecular Hybrids

Molecular hybridization is a strategy in drug design that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced biological activity and a modified spectrum of action. dovepress.com The combination of the isatin scaffold with an indole moiety has been a subject of interest due to the diverse biological activities associated with both heterocycles, including anticancer properties. dovepress.comnih.gov

The synthesis of indole-isatin hybrids typically involves the condensation reaction between an isatin derivative and an indole derivative carrying a suitable functional group. For instance, indole-2-carbohydrazide can be reacted with 5-chloroisatin (B99725) (the precursor to this compound) in an acidic medium to form an N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide. dovepress.com The N-1 position of the isatin core in the resulting hybrid can then be acetylated.

Research on these hybrids has demonstrated significant antiproliferative activity. For example, certain isatin-indole molecular hybrids have shown potent activity against various human cancer cell lines, such as breast (ZR-75), colon (HT-29), and lung (A-549) tumor cell lines. nih.gov One particular hybrid, N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide (a bromo-analogue), exhibited an IC₅₀ value of 1.17 µM, which was significantly more potent than the standard anticancer drug Sunitinib. nih.gov This highlights the potential of halogenated isatin-indole hybrids in cancer therapy.

Table 1: Examples of Indole-Isatin Molecular Hybrids and their Biological Significance

| Compound Name | Starting Isatin Derivative | Biological Activity | Reference |

|---|---|---|---|

| N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide | 5-chloroisatin | Antiproliferative | dovepress.com |

Fusion with Thiazole, Triazole, Purine, and Benzene (B151609) Sulfonamide Moieties

The C-3 carbonyl group of this compound is a key site for condensation reactions, enabling the fusion of various heterocyclic rings to the isatin core. This approach has been widely used to synthesize novel compounds with diverse pharmacological profiles.

Thiazole Derivatives: Thiazole rings can be constructed on the isatin scaffold through reactions with compounds containing a thioamide group. For instance, the reaction of isatin with thiosemicarbazide yields isatin-thiosemicarbazone, which can be further cyclized. Thiazole and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.eg The Hantzsch method is a classic route for thiazole synthesis, involving the reaction of α-haloketones with thioamides. Modifications of this method can be adapted for the derivatization of the isatin scaffold.

Triazole Derivatives: Triazoles, particularly 1,2,3-triazoles, are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govorganic-chemistry.org To create a triazole-fused isatin derivative, the isatin scaffold must first be functionalized with either an azide (B81097) or an alkyne group. This can be achieved by reacting this compound with appropriate reagents to introduce these functionalities at the N-1 or other positions. 1,2,3-Triazole derivatives are noted for their wide range of biological activities, including anticancer and antimicrobial effects. nih.govscispace.com

Purine Derivatives: The purine heterocyclic system is a fundamental component of nucleic acids and is present in numerous biologically important molecules. nih.gov The synthesis of purine-isatin hybrids can be achieved by reacting an amino-functionalized purine with the C-3 carbonyl group of this compound. For example, a reaction between isatin and 8-(4-aminophenoxy)-9-ethyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione has been reported to yield a purine-isatin hybrid. nih.gov These hybrid molecules are of interest for their potential as novel therapeutic agents.

Benzene Sulfonamide Moieties: Sulfonamides are a well-established class of therapeutic agents with diverse biological activities. researchgate.net Benzene sulfonamide moieties can be incorporated into the isatin scaffold by reacting a suitable amino-substituted isatin derivative with a benzenesulfonyl chloride. Alternatively, an isatin derivative can be built upon a pre-existing benzene sulfonamide structure. These conjugates are explored for various therapeutic applications, including as antimicrobial and anticancer agents. researchgate.nettuni.fi

Table 2: Heterocyclic Moieties Fused with the Isatin Scaffold

| Fused Moiety | General Synthetic Approach | Potential Biological Activities | Key References |

|---|---|---|---|

| Thiazole | Reaction with thioamides (e.g., Hantzsch synthesis) | Antimicrobial, Anticancer, Anti-inflammatory | , ekb.eg |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Anticancer, Antimicrobial | scispace.com, nih.gov |

| Purine | Condensation with amino-functionalized purines | Various therapeutic applications | nih.gov |

Structure-Activity Relationship Elucidation through Systematic Modifications

The systematic modification of the this compound scaffold is crucial for understanding the relationship between chemical structure and biological activity (SAR). This involves altering various parts of the molecule and assessing the impact on its pharmacological effects.

Identification of Key Structural Features for Biological Activities

SAR studies on isatin derivatives have identified several key structural features that are critical for their biological activities:

Substitution at the N-1 Position: The nature of the substituent at the indole nitrogen (N-1) significantly influences activity. The introduction of an acetyl group, as in this compound, can alter the electronic properties and steric bulk at this position, which in turn can affect receptor binding and cell permeability.

Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring of the isatin core are critical. The presence of a chloro group at the C-5 position, an electron-withdrawing group, is known to enhance the biological activity of many isatin derivatives. nih.gov The introduction of other electron-withdrawing or electron-donating groups can be used to fine-tune the activity.

Modification at the C-3 Position: The C-3 carbonyl group is a primary site for derivatization. The formation of Schiff bases or hydrazones at this position by reacting with various amines or hydrazines is a common strategy. The nature of the substituent introduced at the C-3 position has a profound impact on the biological activity, with bulky and lipophilic groups often leading to increased potency. nih.gov

Table 3: Impact of Structural Modifications on the Biological Activity of Isatin Derivatives

| Position of Modification | Type of Modification | General Impact on Activity |

|---|---|---|

| N-1 | Acetylation, Alkylation | Alters electronic properties and steric bulk, influencing potency and selectivity. |

| C-5 | Halogenation (e.g., Chloro) | Often enhances biological activity due to electron-withdrawing effects. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.

For isatin and indole derivatives, 3D-QSAR models have been developed to understand the structural requirements for specific biological activities, such as antiamyloidogenic effects in the context of Alzheimer's disease. mdpi.com In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and various molecular fields (steric, electrostatic, hydrophobic) are calculated. A partial least squares (PLS) regression analysis is then used to build a model that relates these fields to the biological activity. mdpi.comchalcogen.ro

The development of a QSAR model for derivatives of this compound would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to derive a predictive model. Such a model would provide insights into which structural modifications are most likely to enhance the desired biological effect, thereby guiding future synthetic efforts in a more rational and efficient manner. chalcogen.ro

Exploration of Biological Activities and Mechanistic Pathways of 1 Acetyl 5 Chloro 1h Indole 2,3 Dione and Its Derivatives in Vitro and Mechanistic Focus

Research into Antimicrobial Efficacy

The core structure of 5-chloroisatin (B99725) has been utilized as a starting point for the synthesis of numerous derivatives with potential antimicrobial properties. researchgate.net Researchers have explored how modifications, particularly at the N1 position, influence the compound's ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)

Derivatives of 5-chloroisatin have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on various N-substituted 5-chloroisatin compounds have shown significant inhibitory effects. researchgate.net For instance, certain isatin (B1672199) thiosemicarbazone derivatives have been found to be particularly effective against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov However, these specific derivatives showed less efficacy against Gram-negative strains like Escherichia coli. nih.gov

In contrast, other research focusing on 5-nitroisatin (B147319) derivatives, which share the core indole-2,3-dione structure, reported excellent antimicrobial activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. thesciencein.org The antibacterial potential often varies significantly based on the nature of the substituent at the N1 position of the isatin ring. For example, studies involving N-substituted piperazinyl quinolone derivatives highlighted that specific modifications could lead to potent activity against S. aureus and E. coli. researchgate.net One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.2 μg/mL against E. coli. researchgate.net Another study on 5-methylbenzo[c]phenanthridinium derivatives, while structurally different, underscores the ongoing search for compounds effective against resistant strains like MRSA. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Isatin Derivatives

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

| Isatin Thiosemicarbazones | S. aureus (MRSA) | Significant Activity | nih.gov |

| Isatin Thiosemicarbazones | E. coli | Not Effective | nih.gov |

| 5-Nitroisatin Derivatives | S. aureus | Excellent Activity | thesciencein.org |

| 5-Nitroisatin Derivatives | E. coli | Excellent Activity | thesciencein.org |

| N-substituted piperazinyl quinolones | E. coli | MIC = 0.2 μg/mL | researchgate.net |

| N-substituted piperazinyl quinolones | S. aureus | MIC = 0.06 µg/mL | researchgate.net |

Note: The activities reported are for the specified derivative classes, not directly for 1-acetyl-5-chloro-1H-indole-2,3-dione.

Antifungal Activity Investigations (e.g., C. albicans, A. flavus, F. semitectum)

The antifungal potential of the isatin scaffold has also been a subject of investigation. While specific data on this compound is scarce, studies on related structures provide valuable insights. For example, various plant extracts are often screened for activity against fungal pathogens like Aspergillus flavus, indicating a broad search for novel antifungal agents. mdpi.com The fungus Candida albicans is a common target in the development of new antifungal therapies, with researchers exploring agents that can act synergistically with existing drugs like fluconazole. mdpi.com

Research into other small molecules has shown promise against these fungi. For instance, 5-Fluorouridine has demonstrated significant in vitro antifungal activity against Candida albicans, inhibiting virulence factors such as biofilm formation and hyphal growth. nih.gov Similarly, studies on the activities of antifungal agents against numerous clinical and environmental isolates of Aspergillus flavus help establish susceptibility patterns and guide the development of new compounds. nih.gov Although direct evidence is not available for this compound, the known antifungal properties of other isatin-related compounds suggest this would be a viable area for future investigation.

Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase inhibition, membrane disruption)

Understanding the mechanism of action is crucial for developing effective antimicrobial drugs. For isatin-based compounds and other antimicrobials, a key target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. acs.orgresearchgate.net Inhibition of this enzyme leads to bacterial cell death. acs.org Research on novel 5-nitroisatin derivatives has identified them as inhibitors of E. coli DNA gyrase B, which was confirmed through in-vitro enzyme assays and molecular docking studies. thesciencein.org

Aminocoumarin antibiotics, such as clorobiocin (B606725) and novobiocin, are well-known DNA gyrase inhibitors that bind to the B subunit of the enzyme. nih.gov This mechanism prevents the supercoiling of bacterial DNA, thereby halting replication and transcription. acs.org In addition to enzyme inhibition, some isatin derivatives, specifically isatin thiosemicarbazones, have been shown to interact directly with calf thymus DNA (CT-DNA), suggesting that DNA binding is another potential mechanism of antimicrobial action. nih.gov These studies indicate that a likely mechanism for the antimicrobial effects of 5-chloroisatin derivatives involves the disruption of crucial DNA-related processes within the bacterial cell.

Anticancer Research Applications

The indole-2,3-dione core is recognized as a "privileged scaffold" in the development of anticancer agents, with many derivatives showing potent activity against various human cancer cell lines. nih.govdntb.gov.ua The substitution pattern on the isatin ring plays a critical role in determining the potency and selectivity of these compounds.

In vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HL-60, UO-31)

Derivatives of isatin have been evaluated for their ability to inhibit the proliferation of a wide range of cancer cells. The National Cancer Institute (NCI) has screened numerous compounds against its panel of 60 human tumor cell lines, which includes the leukemia line HL-60 and the renal cancer line UO-31. nih.govnih.gov

In one study, a novel bis-triazole compound, MS47, was tested against the NCI-60 panel and showed the lowest potency in total growth inhibition against the UO-31 cell line, indicating differential sensitivity among cell lines. nih.gov Another study on plastoquinone (B1678516) analogues identified a compound, AQ-12, that demonstrated accepted total growth inhibition (TGI) values against several cell lines, including the UO-31 renal cancer line (TGI = 4.18 µM). nih.gov This compound also showed superior cytotoxic activity against the HL-60 leukemia cell line, with a TGI value of 6.54 µM. nih.gov While these compounds are not 5-chloroisatin derivatives, the data demonstrates the utility of these specific cell lines in screening for novel anticancer agents. More directly relevant, other research has focused on the cytotoxic effects of various extracts and compounds on HL-60 cells, confirming its importance as a model for leukemia research. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Compounds

| Compound/Class | Cell Line | Activity Metric | Value | Reference |

| Plastoquinone Analogue (AQ-12) | UO-31 (Renal) | TGI | 4.18 µM | nih.gov |

| Plastoquinone Analogue (AQ-12) | HL-60 (Leukemia) | TGI | 6.54 µM | nih.gov |

| Bis-Triazole (MS47) | UO-31 (Renal) | TGI | > 100 µM | nih.gov |

| Isatin Derivative (HKL 2H) | K562 (Leukemia) | IC₅₀ | 3 nM | nih.gov |

Note: TGI (Total Growth Inhibition) is the concentration required to inhibit all growth. IC₅₀ is the concentration required to inhibit growth by 50%. The activities are for the specific compounds listed.

Investigations into Cell Cycle Regulation and Apoptosis Induction Pathways

A primary mechanism through which many anticancer agents exert their effect is by disrupting the cell cycle and inducing programmed cell death (apoptosis). nih.govmdpi.com Isatin derivatives have been shown to be particularly effective in this regard. For example, a 5-(2-carboxyethenyl) isatin derivative, HKL 2H, was found to arrest human chronic myelogenous leukemia K562 cells in the G2/M phase of the cell cycle. nih.govdntb.gov.ua This arrest was associated with the downregulation of key regulatory proteins CDK1 and cyclin B. nih.gov

Following cell cycle arrest, HKL 2H was shown to induce apoptosis, which was confirmed by Annexin-V staining and DNA ladder assays. nih.gov The apoptotic mechanism was determined to be mitochondrial-mediated, as evidenced by the dissipation of the mitochondrial membrane potential, a decrease in the Bcl-2/Bax ratio, and the activation of caspase-3. nih.gov Other studies on different compounds have also highlighted the G2/M phase as a common point of cell cycle arrest leading to apoptosis. nih.govfrontiersin.org The induction of apoptosis through the modulation of cell cycle checkpoints is a hallmark of many effective chemotherapeutic agents, and the isatin scaffold appears to be a promising backbone for designing compounds that function through this pathway. nih.govasianpubs.org

Research into Enzyme Inhibitory Potentials

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. rsc.orgnih.gov Derivatives of the indole-2,3-dione scaffold have been extensively investigated for this purpose.

A study on indoline-2,3-dione-based benzene (B151609) sulfonamides revealed that several derivatives are potent inhibitors of both α-glucosidase and α-amylase. nih.gov For instance, analogue 11 from this series, which features chloro moieties on both the isatin and the sulfonamide phenyl ring, was a highly potent inhibitor of both α-glucosidase (IC₅₀ = 0.90 ± 0.10 μM) and α-amylase (IC₅₀ = 1.10 ± 0.10 μM), significantly stronger than the standard drug acarbose (B1664774). rsc.orgnih.gov The presence of electron-donating groups and moieties capable of hydrogen bonding was found to enhance inhibitory potential. rsc.org

Another series of compounds, 3,3-di(indolyl)indolin-2-ones, synthesized from precursors including 5-chloroisatin, also demonstrated strong inhibitory activities. rsc.org Many of these compounds showed higher α-glucosidase inhibition and desirably lower α-amylase inhibition compared to acarbose. rsc.org For example, compound 1a in this study, while being the least active against α-glucosidase, exhibited a high α-amylase percent inhibition of 92 ± 4 at a 50 μg/ml concentration. rsc.org This differential inhibition is a favorable characteristic for potential antidiabetic agents.

Furthermore, novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have been synthesized and evaluated. nih.gov Compound 6k , a rhodanine derivative with a chloro substituent, was identified as the most active α-glucosidase inhibitor in its series, with an IC₅₀ value of 5.44 ± 0.13 μM, which is substantially more potent than acarbose (IC₅₀ = 817.38 ± 6.27 μM). nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Isatin Derivatives

| Compound/Derivative Class | Enzyme | IC₅₀ (µM) | % Inhibition | Reference |

|---|---|---|---|---|

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Glucosidase | 0.90 ± 0.10 | - | nih.gov |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Amylase | 1.10 ± 0.10 | - | nih.gov |

| 3,3-di(indolyl)indolin-2-one (from 5-chloroisatin) | α-Glucosidase | - | Up to 94 ± 3 | rsc.org |

| 3,3-di(indolyl)indolin-2-one (from 5-chloroisatin) | α-Amylase | - | Up to 92 ± 4 | rsc.org |

| Thiazolidine-2,4-dione derivative (compound 6k) | α-Glucosidase | 5.44 ± 0.13 | - | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 817.38 ± 6.27 | 19 ± 5 | rsc.orgnih.gov |

| Acarbose (Standard) | α-Amylase | - | 90 ± 2 | rsc.org |

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. tandfonline.com Its inhibition is a therapeutic target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. rsc.orgtandfonline.com Isatin and its derivatives, particularly thiosemicarbazones and Schiff bases, have emerged as a promising class of urease inhibitors. rsc.orgrsc.orgdergipark.org.tr

Studies on a series of N(4)-substituted isatin-3-thiosemicarbazones identified several potent inhibitors of human urease. rsc.org This was the first report of urease inhibition by this class of compounds, providing a foundation for further development. rsc.orgdergipark.org.tr In a subsequent study, a series of novel isatin-derived bis-Schiff bases were synthesized and evaluated for their urease inhibitory activity. rsc.org All but one of the synthesized ligands were found to be highly potent, exhibiting inhibitory activity superior to the standard inhibitor thiourea (B124793) (IC₅₀ values ranging from 0.04 ± 0.004 to 5.86 ± 0.09 μM versus 22.3 ± 1.12 μM for thiourea). rsc.org

Additionally, two new isatin-derived sulfonylhydrazides were tested against Bacillus pasteurii urease, with both compounds showing inhibitory activity, recording IC₅₀ values of 39.46 ± 0.12 μM and 148.35 ± 0.16 μM. researchgate.net The coordination of isatin derivatives to metal ions, such as copper(II), has also been shown to produce complexes with enhanced cytotoxic and, in some cases, urease inhibitory activities. rsc.org

Aromatase Inhibition Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. researchgate.net Non-steroidal aromatase inhibitors often contain an azole moiety, such as a triazole or imidazole (B134444) ring, which coordinates to the heme iron atom of the enzyme. Research has shown that indole (B1671886) derivatives incorporating a 1,2,4-triazole (B32235) ring can function as effective aromatase inhibitors. researchgate.net The development of hybrid molecules that combine features of the isatin/indole scaffold with these azole groups represents a strategy for creating novel inhibitors. For example, compounds designed as hybrids between the microtubule-targeting agent phenstatin (B1242451) and the aromatase inhibitor letrozole (B1683767) have been investigated. Certain 1-(diarylmethyl)-1H-1,2,4-triazole derivatives from this research were shown to selectively inhibit aromatase, demonstrating the potential of such hybrid structures.

Cholinesterase Inhibition Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary strategy for the symptomatic treatment of Alzheimer's disease. Isatin and its related structures, such as isoindoline-1,3-dione, have been used as scaffolds for designing new cholinesterase inhibitors.

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and assessed for AChE inhibitory activity. The results indicated that these compounds could act as potent AChE inhibitors. Compound 4a from this series, which has an ortho-chloro substituent on the phenyl ring, was the most potent, with an IC₅₀ of 0.91 ± 0.045 μM. The study highlighted that electron-withdrawing groups like chlorine, fluorine, and nitro groups on the phenyl ring generally enhanced the inhibitory effect.

In another approach, a multi-component reaction involving isatins (including 5-chloro-isatin), sarcosine, and other reagents was used to synthesize a library of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Several of these compounds, such as 8e and 8g , demonstrated promising inhibitory efficacy against both AChE and BChE, with a notable selectivity towards AChE.

Table 3: Cholinesterase Inhibition by Isatin Derivatives

| Compound Class/Scaffold | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a, o-Cl) | AChE | 0.91 ± 0.045 | |

| Donepezil (Standard) | AChE | 0.14 ± 0.03 | |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] (Compounds 8e, 8g) | AChE & BChE | Promising Efficacy |

Other Investigated Biological Activities

The indole nucleus is a component of several anti-inflammatory drugs, and derivatives of isatin have been investigated for their potential to modulate inflammatory pathways. nih.gov The anti-inflammatory effects are often evaluated by measuring the inhibition of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).

Research has shown that isatin itself possesses anti-inflammatory properties, significantly inhibiting the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. The substitution of halogens on the isatin ring has been found to modulate this activity. Studies on various halogenated isatins suggest that placing a bromine or chlorine atom at the C5 or C6 position can effectively increase the anti-inflammatory activity.

Hybrid molecules incorporating the indole scaffold have also shown promise. For instance, indole-imidazolidine derivatives were found to reduce leukocyte migration and the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. Similarly, certain isoindole-1,3(2H)-dione derivatives demonstrated anti-inflammatory activity in an in vitro bovine albumin denaturation assay, with compounds showing up to 79.86% inhibition at a concentration of 500 µg/mL. nih.gov These findings indicate that the isatin core structure is a viable template for developing new anti-inflammatory agents.

Antioxidant Activity Evaluation

The isatin (1H-indole-2,3-dione) core, from which this compound is derived, is a foundational structure for numerous compounds exhibiting antioxidant properties. nih.gov Scientific investigations into isatin derivatives have demonstrated their capacity to act as potent antioxidant agents, a role crucial for mitigating the cellular damage caused by free radicals. nih.gov

Research into a series of newly synthesized 3-substituted-2-oxindole derivatives has provided evidence of their antioxidant potential. nih.gov In these studies, the antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The findings indicated that derivatives featuring halogen substitutions at the 5-position of the isatin ring, such as a chloro group, demonstrated good antioxidant activity. nih.gov For instance, a 5-chloro analogue (1c) showed a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov The antioxidant potential of these compounds was often observed to be concentration-dependent. nih.gov

Further studies on 3-aroyl methylene (B1212753) indol-2-ones, another class of isatin derivatives, revealed that compounds with a halogen substitution at the C-5 position of the isatin ring displayed significant antioxidant activity, often at low concentrations ranging from 5-100 μg/ml. nih.gov The parent compound, isatin, isolated from the flowers of Couroupita guianensis, has also been shown to possess antioxidant activity, with an EC₅₀ value of 72.80 μg/ml in a lipid peroxidation assay. nih.gov This inherent antioxidant capacity of the isatin scaffold suggests that derivatives like this compound are promising candidates for further antioxidant studies.

Antiviral and Antitubercular Activity Investigations

The therapeutic potential of the this compound scaffold extends to antimicrobial activities, with specific investigations into its efficacy against viruses and mycobacteria.

Antiviral Activity: The core structure, 5-chloro-1H-indole-2,3-dione, is noted for its potential role as an anticoronaviral agent. nih.gov However, the antiviral activity is highly dependent on the specific derivative. In one study, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were evaluated for their activity against a panel of DNA and RNA viruses. researchgate.net The results indicated that none of these specific compounds were active against the tested viruses at a concentration of 100 μM. researchgate.net This highlights the critical role that specific substitutions on the isatin ring play in determining antiviral efficacy. The broader class of indole derivatives has been a source of many bioactive compounds, some with established antiviral properties. nih.gov

Antitubercular Activity: Derivatives of 1H-indole-2,3-dione have shown significant promise as antitubercular agents. Studies have focused on synthesizing and evaluating various isatin derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov For example, several 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones and 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were identified as potent inhibitors of M. tuberculosis growth. nih.gov The structure-activity relationship in these studies often points to the importance of the substituent at the C-5 position. nih.gov Further research on a series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives also identified compounds with excellent anti-TB activity. researchgate.net These findings underscore the potential of the 5-chloro-indole-2,3-dione scaffold as a basis for developing new antitubercular agents.

Antifouling Activity against Marine Microorganisms

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant issue in marine environments. Isatin, a marine natural product, and its synthetic analogues have been investigated as potential antifouling agents. nih.govresearchgate.net Isatin itself is produced by an Alteromonas sp. strain found on the embryos of the shrimp Palaemon macrodectylus, protecting them from pathogenic fungi. nih.govresearchgate.net

In a study exploring the structure-activity relationships of isatin derivatives, synthetic analogues were evaluated for their antibacterial activity against various marine fouling bacteria. nih.govresearchgate.net The Kirby-Bauer disc diffusion method was used to test the compounds against ecologically relevant marine microorganisms. nih.govresearchgate.net Several synthetically modified isatins demonstrated potent inhibitory activity at a concentration of 2 μ g/disc . nih.govresearchgate.net The modified analogues generally exhibited stronger activity than the parent isatin compound, indicating that the 1H-indole-2,3-dione scaffold has considerable potential as a future antifouling agent. nih.govresearchgate.net

Table 1: Antifouling Activity of Modified Isatin Derivatives

| Marine Microorganism | Activity Level | Reference |

|---|---|---|

| Planococcus donghaensis | Potent Inhibitory Activity | nih.govresearchgate.net |

| Erythrobacter litoralis | Potent Inhibitory Activity | nih.govresearchgate.net |

| Alivibrio salmonicida | Potent Inhibitory Activity | nih.govresearchgate.net |

| Vibrio furnisii | Potent Inhibitory Activity | nih.govresearchgate.net |

These findings suggest that derivatives such as this compound could be effective in preventing the formation of biofilms by marine bacteria. nih.gov

Mechanistic Elucidation of Biological Actions

Understanding the biochemical pathways through which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents. Research has pointed to several mechanisms of action.

One of the primary mechanisms identified is the induction of apoptosis. Studies on isatin have shown that its cytotoxicity against human promyelocytic leukemia (HL60) cells is mediated by apoptosis, as evidenced by DNA fragmentation and flow cytometry analysis using FITC-annexin V markers. nih.gov Further mechanistic studies on related derivatives have shown they can function as activators of caspases (such as caspase-3 and -8) and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

Another significant biochemical pathway involves the inhibition of specific enzymes. Derivatives of indoline-2,3-dione have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Furthermore, derivatives of 5-chloro-indole have been developed as potent inhibitors of crucial signaling pathways, such as the EGFR/BRAF pathways, which are often over-activated in various malignancies. mdpi.com The mechanism of action at this level often involves direct interaction with the enzyme's active site, a process that can be modeled using molecular docking techniques to understand binding affinity and interactions. mdpi.com This targeted inhibition of protein kinases is a well-established mechanism for anticancer drugs derived from similar scaffolds, such as Sunitinib, which is derived from 5-fluoro isatin. researchgate.net

Computational and Theoretical Investigations of 1 Acetyl 5 Chloro 1h Indole 2,3 Dione

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Derivatives of the isatin (B1672199) scaffold have been extensively studied as inhibitors of various protein targets crucial for cell division and bacterial survival. Molecular docking simulations for analogues of 1-acetyl-5-chloro-1H-indole-2,3-dione have identified key interactions with several important enzymes.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a major target for anticancer drug development. Docking studies of indole-based compounds with the CDK2 enzyme (PDB ID: 1PYE) have been performed to predict their binding interactions. ekb.eg These studies help in understanding how isatin derivatives can fit into the ATP-binding pocket of the kinase.

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents. ekb.eg Docking studies on compounds with scaffolds similar to this compound against the B chain of E. coli DNA gyrase (PDB ID: 1KIJ) have shown that these molecules can effectively bind to the active site. ekb.egmdpi.com The binding is often mediated by interactions with key amino acid residues and a divalent magnesium ion (Mg²⁺), which is crucial for the enzyme's function. mdpi.com

Bacterial Proteins (Tyrosyl-tRNA synthetase): This enzyme is vital for bacterial protein synthesis. Molecular docking of coumarin (B35378) derivatives, which share some structural features with isatins, against S. aureus tyrosyl-tRNA synthetase has revealed potential binding modes, suggesting that isatin-based compounds could also target this enzyme. mdpi.com

The predicted binding affinities from these studies, often expressed as a docking score in kcal/mol, indicate the stability of the ligand-protein complex. Lower scores typically suggest stronger binding.

Table 1: Representative Docking Scores of Related Compounds with Biological Targets

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Cyclic Diphenylphosphonate | DNA Gyrase (E. coli) | - | -9.08 | mdpi.com |

| Indole-Thiophene Monomer | DNA Gyrase B (E. coli) | 1KIJ | - | ekb.eg |

| Indole-Thiophene Monomer | CDK2 | 1PYE | - | ekb.eg |

| N-acylcysteine derivative | LasR Receptor (P. aeruginosa) | 2UV0 | -7.8 | nih.gov |

| N-acetyl cysteine | SARS-CoV-2 Main Protease | - | -4.24 | chemrxiv.org |

Note: The table presents data for structurally related compounds to infer the potential of this compound.

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in a protein's active site. youtube.com These "hotspots" of interaction are critical for the ligand's specificity and potency. nih.gov The analysis of protein-ligand interactions reveals several key types of bonds. nih.gov

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation within the binding pocket. The carbonyl oxygens of the indole-2,3-dione core in the title compound are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues like arginine, histidine, or serine in the active site. researchgate.net

π-Stacking Interactions: The planar indole (B1671886) ring system can engage in π-π stacking (either face-to-face or edge-to-face) with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov

Identifying these interaction hotspots is fundamental for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govunimib.it DFT calculations on N-acetylisatin and 5-chloroisatin (B99725) provide a robust theoretical framework for understanding the properties of this compound.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine the molecule's reactivity. libretexts.orgnih.gov

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org

LUMO: The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for N-acetylisatin

| Parameter | Energy (eV) | Reference |

| EHOMO | -7.11 | researchgate.net |

| ELUMO | -2.97 | researchgate.net |

| Energy Gap (ΔE) | 4.14 | researchgate.net |

Note: Calculations performed using DFT/B3LYP/6-311++G(d,p).

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. For this compound, the core indole-2,3-dione ring system is nearly planar. researchgate.netresearchgate.net The primary conformational flexibility arises from the rotation of the acetyl group attached to the nitrogen atom.

Computational studies, such as potential energy surface (PES) scans, can predict the most stable conformation. For N-acetylisatin, the minimum energy conformer is the one where the acetyl group is oriented in a specific way relative to the indole ring to minimize steric hindrance and optimize electronic interactions. researchgate.net X-ray crystallography studies on related molecules like 5-chloro-1-methylindoline-2,3-dione confirm that the indole core is almost planar. researchgate.net The planarity of the molecule is an important feature that can facilitate stacking interactions with biological macromolecules like DNA or protein aromatic residues. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. mdpi.comresearchgate.net DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.netnih.gov

For N-acetylisatin, a detailed vibrational analysis has been performed using DFT (B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net The most characteristic vibrations are the carbonyl (C=O) stretching modes. The molecule has three C=O groups: two on the isatin core (amide at C2 and ketone at C3) and one on the acetyl group. These give rise to strong, distinct peaks in the IR spectrum.

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for N-acetylisatin

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FT-IR) | Reference |

| C=O Stretch (Acetyl) | 1735 | 1734 | researchgate.net |

| C=O Stretch (Ketone, C3) | 1770 | 1769 | researchgate.net |

| C=O Stretch (Amide, C2) | 1674 | 1678 | researchgate.net |

| C-N Stretch | 1369 | 1373 | researchgate.net |

Note: The presence of a chloro-substituent at the 5-position in the target molecule would cause slight shifts in these frequencies due to its mass and electronic effects, a phenomenon also analyzed via DFT for 5-substituted isatins. nih.gov This detailed spectral assignment confirms the molecular structure and provides a basis for identifying the compound.

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology itself is a cornerstone of computational chemistry for understanding ligand-protein interactions. researchgate.netijisrt.com MD simulations provide a dynamic, atom-level view of the conformational changes that occur when a small molecule binds to a protein, offering insights that are not available from static docking studies alone. expasy.org

An MD simulation for this compound would typically follow its docking to a putative protein target. The simulation would model the behavior of the protein-ligand complex over time, typically nanoseconds to microseconds, within a simulated physiological environment of water and ions. nih.gov Researchers would analyze the trajectory of the simulation to understand the stability of the binding pose and the flexibility of the compound within the binding site.

Key parameters analyzed in such a simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the ligand and the protein backbone throughout the simulation would suggest a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify regions of high flexibility. This can reveal which parts of the protein are most affected by the ligand's binding and which parts of the ligand itself are most mobile. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the course of the simulation is a strong indicator of binding stability and specificity. For this compound, the carbonyl groups of the dione (B5365651) and acetyl moieties, as well as the nitrogen atom, would be key areas of interest for hydrogen bonding.

Conformational Changes: MD simulations can capture subtle or significant changes in the protein's conformation upon ligand binding. sigmaaldrich.com These changes can be critical for the protein's biological function, either activating or inhibiting it. For the ligand, conformational changes can reveal the most energetically favorable shape for binding.

By understanding these dynamic interactions, researchers can rationally design modifications to the structure of this compound to improve its binding affinity, selectivity, and ultimately, its biological activity.

In silico ADMET Predictions for Lead Optimization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govuq.edu.au In silico prediction tools have become indispensable for this purpose, as they can forecast these properties from the molecular structure alone, saving significant time and resources. nih.gov Web-based platforms like SwissADME and pkCSM are widely used to generate these predictions for novel compounds. researchgate.netnih.gov

For this compound, a predictive analysis of its ADMET properties is essential for its development as a potential therapeutic agent. These predictions help in identifying potential liabilities and guide the chemical modifications needed for lead optimization.

Predicted Physicochemical and Pharmacokinetic Properties

Below is a table of predicted properties for this compound, generated using established computational models.

| Property Category | Parameter | Predicted Value | Significance in Lead Optimization |

| Physicochemical Properties | Molecular Weight | 237.62 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.45 | Indicates good balance between solubility and permeability for absorption. | |

| Water Solubility | Moderately Soluble | Suggests sufficient solubility for absorption and formulation. | |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions and solubility. | |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. | |

| Rotatable Bonds | 1 | Low number suggests good oral bioavailability. researchgate.net | |

| Pharmacokinetics (Absorption) | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. researchgate.net |

| BBB Permeant | No | Predicted to not cross the blood-brain barrier, potentially reducing CNS side effects. | |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability. | |

| Pharmacokinetics (Metabolism) | CYP1A2 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |

| CYP2D6 inhibitor | No | Less likely to interact with drugs metabolized by this enzyme. | |

| CYP3A4 inhibitor | No | Less likely to interact with drugs metabolized by this enzyme. | |

| Drug-Likeness | Lipinski's Rule of 5 | No violations | Meets the criteria for a drug-like molecule with good oral bioavailability potential. |

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |

Disclaimer: The data presented in this table is generated from in silico models and is intended for predictive purposes only. These properties have not been experimentally verified.

The in silico analysis suggests that this compound has a promising drug-like profile. Its predicted high gastrointestinal absorption and adherence to Lipinski's Rule of Five are favorable for oral administration. researchgate.net The prediction that it does not permeate the blood-brain barrier could be advantageous for therapies targeting peripheral systems, minimizing central nervous system side effects.

However, the predicted inhibition of several cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, and CYP2C9) is a significant consideration for lead optimization. researchgate.net Inhibition of these enzymes is a common cause of drug-drug interactions. researchgate.net Therefore, medicinal chemists might aim to modify the structure to reduce this inhibitory activity while maintaining or improving its desired biological effects. These predictions provide a valuable roadmap for the rational design of improved analogs of this compound.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Acetyl 5 Chloro 1h Indole 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 1-acetyl-5-chloro-1H-indole-2,3-dione, offering detailed insights into the molecular structure at the atomic level. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the placement of protons.

¹H-NMR and ¹³C-NMR for Aromatic and Aliphatic Protons/Carbons

The ¹H-NMR spectrum of this compound provides distinct signals for its aliphatic and aromatic protons. The acetyl group protons typically appear as a sharp singlet in the aliphatic region. The aromatic protons on the chlorinated benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the chloro and dione (B5365651) functionalities.

Similarly, the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the dione and acetyl groups resonate at low field (downfield), while the aromatic carbons appear in the mid-field region. The methyl carbon of the acetyl group is observed at high field (upfield). For the closely related compound, 1-acetyl-5-bromo-1H-indole-2,3-dione, the acetyl protons are expected between δ 2.1–2.3 ppm, aromatic protons from δ 7.0–8.0 ppm, and carbonyl carbons in the range of δ 170–180 ppm . Data from similar N-alkylated 5-chloroindoline-2,3-diones further support the expected chemical shift regions .

Predicted NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Acetyl Protons (CH₃) | ¹H-NMR | ~2.1 - 2.5 | Singlet (s) | Represents the three equivalent protons of the methyl group. |

| Aromatic Protons (Ar-H) | ¹H-NMR | ~7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) | Complex splitting due to spin-spin coupling between adjacent protons on the benzene ring. |

| Acetyl Carbonyl (C=O) | ¹³C-NMR | ~168 - 172 | - | Carbonyl of the N-acetyl group. |

| Dione Carbonyls (C=O) | ¹³C-NMR | ~157 - 184 | - | C2 and C3 carbonyls of the indole (B1671886) ring. |

| Aromatic Carbons (Ar-C) | ¹³C-NMR | ~110 - 150 | - | Carbons of the benzene ring. |

| Acetyl Methyl Carbon (CH₃) | ¹³C-NMR | ~20 - 27 | - | Methyl carbon of the acetyl group. |

2D-NMR Techniques for Connectivity and Spatial Information

Two-dimensional NMR techniques are pivotal for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show cross-peaks between the aromatic protons on the benzene ring, confirming their relative positions (e.g., H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. It would also show a correlation between the acetyl protons and the acetyl methyl carbon.